1-(3-phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime
Description
1-(3-Phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime (CAS: 344275-77-0) is a heterocyclic oxime derivative characterized by a benzisoxazole core substituted with a phenyl group at the 3-position and an ethanone oxime moiety modified with a 4-methoxybenzyl group at the 5-position . Its molecular formula is C₂₃H₂₀N₂O₃, with a molecular weight of 372.42 g/mol and a purity >90% based on commercial specifications .
The presence of the oxime group (C=N-OH) further enhances its reactivity, making it a candidate for coordination chemistry or prodrug development .
Properties
IUPAC Name |
(Z)-N-[(4-methoxyphenyl)methoxy]-1-(3-phenyl-2,1-benzoxazol-5-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16(24-27-15-17-8-11-20(26-2)12-9-17)19-10-13-22-21(14-19)23(28-25-22)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3/b24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCXFXZOKAHYEU-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)OC)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC=C(C=C1)OC)/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime typically involves multiple steps:
Formation of the Benzisoxazole Core: This can be achieved through the cyclization of appropriate ortho-nitrobenzyl derivatives.
Introduction of the Phenyl Group: A Friedel-Crafts acylation reaction can be used to introduce the phenyl group onto the benzisoxazole
Biological Activity
1-(3-Phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime (CAS No. 344275-77-0) is a complex organic compound that belongs to the benzisoxazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest possible interactions with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N2O3, with a molecular weight of 372.42 g/mol. The presence of a benzisoxazole core along with an oxime functionality enhances its chemical versatility and potential biological activity. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzisoxazole core through cyclization reactions.
- Introduction of the phenyl group via Friedel-Crafts acylation.
- Oxime formation by reacting the ketone with hydroxylamine derivatives.
Antimicrobial Properties
Research indicates that compounds containing benzisoxazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects.
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways. In vitro studies have demonstrated that derivatives of benzisoxazole can effectively inhibit tumor growth in various cancer cell lines .
Antioxidant Activity
Recent investigations have highlighted the antioxidant properties of related compounds, which may extend to this compound. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of enzyme activity.
- Anticancer Mechanisms : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.
Case Studies
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methoxybenzyl group in the target compound enhances solubility compared to halogenated analogs (e.g., 4-chlorophenyl derivatives) . Oxazolidinone and thiazole analogs exhibit distinct ring strain and electronic properties, influencing their reactivity and biological activity .
Thiazole-based oximes (e.g., CAS 344276-92-2) are explored in agrochemical research due to their pesticidal activity, highlighting the versatility of oxime scaffolds .
Comparison with Analogues:
- Oxiconazole nitrate is synthesized via nucleophilic substitution of imidazole on a dichlorophenyl ethanone oxime precursor .
- Thiazole oximes (e.g., CAS 344276-92-2) involve heterocyclization of thioamides with α-bromo ketones, followed by oxime formation .
Q & A
Q. Advanced
- Monoamine transporter binding : Replace the methoxy group with halogens (e.g., Cl, F) to assess steric/electronic effects on affinity .
- Antitumor assays : Test pyrazole/indole hybrids (e.g., [1-(4-methoxybenzyl)indol-3-yl]methanones) against cancer cell lines. Use MTT assays to correlate substituents (e.g., electron-withdrawing groups) with IC50 values .
What comparative studies differentiate this oxime from structurally similar derivatives in terms of reactivity?
Q. Advanced
- Hydrolysis kinetics : Compare stability in acidic/basic conditions with 1-(4-chlorophenyl)-ethanone oxime .
- Metal coordination : Study copper-binding affinity vs. hydroxyoxime extractants (e.g., 1-(2'-hydroxy-5'-nonylphenyl)-1-ethanone oxime) using UV-Vis titration .
How can synthetic byproducts be repurposed for further research applications?
Advanced
Byproducts like p-anisaldehyde (from methoxy group cleavage ) are valuable electrophiles for:
- Schiff base synthesis : React with amines to generate ligands for metal complexes.
- Cross-coupling : Use in Suzuki-Miyaura reactions to build biaryl motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
